F44-A13

描述

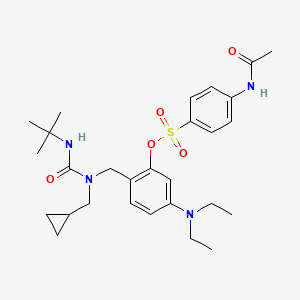

This compound is a multifunctional sulfonate ester featuring a phenyl core substituted with a 4-acetamidobenzene sulfonate group, a diethylamino moiety, and a tert-butylcarbamoyl-cyclopropylmethylamino-methyl side chain. Its molecular formula is C₂₅H₃₄N₄O₅S (calculated molecular weight: 526.64 g/mol). This structural duality suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though experimental validation is required .

属性

分子式 |

C28H40N4O5S |

|---|---|

分子量 |

544.7 g/mol |

IUPAC 名称 |

[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34) |

InChI 键 |

ARHQGFNNEONRES-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

4-乙酰氨基苯磺酸-1-{[(叔丁基氨基甲酰基)(环丙基甲基)氨基]甲基}-5-(二乙氨基)苯酯的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常见的方法是从叔丁基氨基甲酰基的制备开始,然后引入环丙基甲基和二乙氨基。最后一步涉及乙酰氨基苯环的磺化。

工业生产方法

该化合物的工业生产可能涉及使用流动微反应器系统,与传统的间歇式工艺相比,该系统具有更高的效率、多功能性和可持续性 。这些系统允许对反应条件进行精确控制,从而提高最终产品的产率和纯度。

化学反应分析

反应类型

4-乙酰氨基苯磺酸-1-{[(叔丁基氨基甲酰基)(环丙基甲基)氨基]甲基}-5-(二乙氨基)苯酯可以进行各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用叔丁基过氧化氢等氧化剂.

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠等还原剂。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用烷基卤化物等试剂。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的叔丁基过氧化氢和用于还原的硼氢化钠。反应条件可能会有所不同,但它们通常涉及受控的温度和压力,以确保最佳产率。

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生硝酸酯,而还原可能会产生胺。

科学研究应用

Medicinal Chemistry Applications

-

Antitumor Activity :

The compound has been studied for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. These compounds have shown promising results in inhibiting tumor growth through mechanisms involving caspase activation and mitochondrial membrane potential disruption . -

Enzyme Inhibition :

The sulfonamide moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These properties are particularly relevant in the treatment of conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). A study synthesized similar sulfonamide derivatives that demonstrated effective enzyme inhibitory potential, suggesting a pathway for developing therapeutics targeting these diseases . -

Antimicrobial Properties :

Compounds with sulfonamide structures have historically been used as antibiotics. The specific compound may exhibit similar antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Evaluation

A series of experiments were conducted where derivatives of the sulfonamide compound were tested against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with some compounds achieving IC₅₀ values below 50 µM, indicating strong potential for further development as anticancer drugs .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 36 |

| Compound B | HeLa | 34 |

| Compound C | MCF-7 | 45 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives of the compound were synthesized and screened for their ability to inhibit α-glucosidase. The findings revealed that modifications to the N-substituents significantly affected inhibitory potency, with some compounds showing over 80% inhibition at low concentrations .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| Compound D | 82 |

| Compound E | 75 |

| Compound F | 90 |

作用机制

4-乙酰氨基苯磺酸-1-{[(叔丁基氨基甲酰基)(环丙基甲基)氨基]甲基}-5-(二乙氨基)苯酯的作用机制涉及其与特定分子靶标和通路的相互作用。这种化合物可能会通过与酶或受体结合发挥作用,从而调节其活性。所涉及的确切分子靶标和通路仍在研究中,但它们可能包括关键的信号分子和转录因子。

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on physicochemical properties, functional groups, and inferred pharmacological behavior.

Structural and Functional Group Analysis

| Compound ID / Name | Molecular Formula | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | C₂₅H₃₄N₄O₅S | Sulfonate ester, acetamido, diethylamino, tert-butylcarbamoyl, cyclopropylmethyl | 3.8–4.2 |

| 917610-08-3 (tert-butyl carbamate derivative) | C₃₀H₃₄FN₅O₄ | Cyano, fluorophenyl, azetidine, morpholine | 4.5–5.0 |

| 916737-73-0 (3-aminosulfonyl-4-chloro-5-methylaniline) | C₇H₉ClN₂O₂S | Sulfonamide, chloro, methyl | 1.2–1.6 |

| 917357-15-4 (biphenyl sulfonyl-piperidine carbonitrile) | C₂₄H₂₃N₃O₂S | Biphenyl sulfonyl, piperidine, cyano | 2.8–3.3 |

| 921629-70-1 (dichloro-methylphenoxy-propanamide) | C₃₇H₄₂Cl₂N₄O₆S | Dichloro-methylphenoxy, methoxypropyl, methylsulfonyl | 5.5–6.0 |

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP (3.8–4.2) is intermediate, balancing tert-butyl/cyclopropylmethyl hydrophobicity with sulfonate/acetylamido polarity. In contrast, 921629-70-1’s bulky dichloro-methylphenoxy group increases LogP significantly (5.5–6.0), likely reducing aqueous solubility .

- This contrasts with 917610-08-3’s fluorophenyl group, which is electron-withdrawing .

- Metabolic Stability: The cyclopropylmethyl group in the target compound may resist oxidative metabolism better than linear alkyl chains (e.g., 917357-15-4’s piperidine), owing to ring strain and steric hindrance .

Pharmacological Implications

- Sulfonate vs. Sulfonamides, however, are more resistant to enzymatic hydrolysis .

- Tert-Butylcarbamoyl vs. Cyano: The tert-butylcarbamoyl group in the target compound offers hydrogen-bonding capability, unlike 917357-15-4’s cyano group, which primarily contributes to dipole interactions. This may influence target selectivity .

- Rigidity vs.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the phenyl core, with challenges in regioselective sulfonation and carbamoylation.

- Therapeutic Potential: Structural analogs (e.g., 917610-08-3) show activity as kinase inhibitors, suggesting the target compound may share similar mechanisms.

- Knowledge Gaps: Experimental data on solubility, metabolic stability, and toxicity are absent. Computational modeling (e.g., molecular docking) could prioritize further testing.

生物活性

The compound 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate is a complex organic molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C31H52N6O6

- Molecular Weight : 604.781 g/mol

- Type : Non-polymer

- Chemical Structure : The compound features a sulfonate group, a diethylamino moiety, and a tert-butyl carbamate, which contribute to its biological interactions.

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and infection.

- Receptor Modulation : The diethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neural signaling pathways.

Bioactivity Assays

In vitro studies have demonstrated that the compound exhibits notable bioactivity:

- Anti-inflammatory Effects : In cell cultures, the compound has been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages revealed that treatment with the compound led to a significant decrease in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS) activity.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。